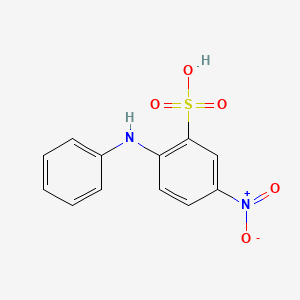

2-Anilino-5-nitrobenzenesulphonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88-35-7 |

|---|---|

Molecular Formula |

C12H10N2O5S |

Molecular Weight |

294.29 g/mol |

IUPAC Name |

2-anilino-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O5S/c15-14(16)10-6-7-11(12(8-10)20(17,18)19)13-9-4-2-1-3-5-9/h1-8,13H,(H,17,18,19) |

InChI Key |

NEPCHOJJTQMEKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for 2 Anilino 5 Nitrobenzenesulphonic Acid

Established Synthetic Pathways for Arylaminobenzenesulfonic Acids

The synthesis of arylaminobenzenesulfonic acids, including the target compound 2-Anilino-5-nitrobenzenesulphonic acid, traditionally relies on a few well-established reaction pathways. These methods involve the strategic assembly of the molecule by introducing the sulfonyl, anilino, and nitro groups in a controlled sequence. The primary routes include the sulfonation of an aniline (B41778) precursor or the introduction of an anilino group via nucleophilic substitution on a suitably activated benzene (B151609) ring, followed by nitration.

Mechanistic Studies of Aniline-Substituted Sulfonation Reactions

The sulfonation of aniline and its derivatives is a classic example of an electrophilic aromatic substitution reaction. byjus.com The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the benzene ring through resonance. byjus.com However, the reaction is typically carried out in strong sulfuric acid, which protonates the basic amino group to form the anilinium ion (-NH₃⁺). byjus.comquora.com This anilinium group is deactivating and meta-directing. byjus.com

The reaction mechanism and product distribution are therefore highly dependent on the reaction conditions. quora.com At lower temperatures, the reaction may proceed through the small equilibrium concentration of the free aniline, leading to the para-substituted product (sulfanilic acid). quora.com At higher temperatures (above 100°C), the reaction often involves the rearrangement of an initially formed N-sulfonated intermediate (phenylsulphamic acid) to the more thermodynamically stable para- and ortho-aminobenzenesulfonic acids. researchgate.net The sulfonation reaction is also reversible, which allows for thermodynamic control of the product distribution, often favoring the para isomer. quora.com

Kinetic studies on the sulfonation of anilinium sulfate (B86663) in concentrated sulfuric acid suggest a direct electrophilic attack of the sulfonating entity, such as H₃S₂O₇⁺, on the aromatic ring of the anilinium cation. researchgate.net

Nucleophilic Aromatic Substitution Routes for Anilino Moiety Introduction

An alternative strategy for constructing the 2-anilino-benzenesulphonic acid backbone is through nucleophilic aromatic substitution (SₙAr). This pathway is fundamentally different from electrophilic substitution, as it involves a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com For this reaction to be effective, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, typically a halide. masterorganicchemistry.comwikipedia.org

In the context of synthesizing the target compound, a precursor like 2-chloro-5-nitrobenzenesulphonic acid could be reacted with aniline. The nitro (-NO₂) and sulfonyl (-SO₃H) groups are strong EWGs that activate the ring for nucleophilic attack. chemistrysteps.com The mechanism proceeds via a two-step addition-elimination process. fishersci.se First, the nucleophile (aniline) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The stability of the Meisenheimer complex is crucial and is enhanced by the presence of the nitro and sulfonyl EWGs. wikipedia.org

Strategic Nitration of Precursor Molecules

The introduction of the nitro group is accomplished through electrophilic aromatic nitration, typically using a mixture of nitric acid and sulfuric acid. libretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgmasterorganicchemistry.com The strategic placement of the nitro group depends on the directing effects of the substituents already present on the benzene ring.

For the synthesis of this compound, the precursor would be 2-Anilinobenzenesulphonic acid. This molecule contains two directing groups:

The anilino group (-NH-) is a strongly activating ortho-, para-director.

The sulphonic acid group (-SO₃H) is a deactivating meta-director.

The nitration of this precursor is governed by these competing influences. The powerful activating and para-directing effect of the anilino group dominates, directing the incoming nitronium ion to the position para to it, which is position 5. The sulphonic acid group also directs meta to itself, which includes position 5. As both groups direct to the same position, the nitration proceeds with high regioselectivity to yield the desired this compound. The acidic conditions of nitration can protonate the anilino group, reducing its activating influence, but its directing effect, combined with that of the sulfonic group, still favors the 5-position. youtube.com

Innovations in Synthesis Efficiency and Selectivity

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, selectivity, and environmental impact of the process. Research in this area focuses on catalytic methods and the adoption of green chemistry principles.

Catalytic Approaches in this compound Synthesis

While traditional methods often rely on stoichiometric reagents and harsh conditions (e.g., fuming sulfuric acid), catalytic approaches offer significant advantages. For nitration, recent advancements have shown that catalysts like trifluoromethanesulfonic acid can promote facile and controllable reactions with standard nitric acid, avoiding the need for mixed acids and offering high yields under milder, solvent-free conditions. organic-chemistry.org This method's high efficiency stems from the strong acidity and water-absorbing properties of the catalyst, which enhances the formation of the nitronium ion. organic-chemistry.org

In the context of introducing the anilino group via SₙAr, while the reaction is often self-catalyzed by the activating groups on the ring, research into related reactions for forming C-N bonds has explored various catalytic systems. For instance, the Ullmann reaction, a classic method for synthesizing aryl amines, traditionally requires stoichiometric copper reagents. nih.gov Modern innovations focus on developing catalytic versions of such reactions to improve efficiency and reduce metal waste.

The following table summarizes various reaction conditions for key synthetic steps:

Development of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. unibo.it For the synthesis of this compound and related compounds, several strategies are being explored.

A key focus is the reduction or elimination of hazardous organic solvents. unibo.it Studies have demonstrated the successful synthesis of 2-anilino nicotinic acid derivatives—a structurally related class of compounds—under solvent- and catalyst-free conditions by simply heating the reactants together. nih.govresearchgate.net This approach leads to significantly shorter reaction times, operational simplicity, and excellent yields. researchgate.net Electron-donating substituents on the aniline starting material were found to improve yields in these solvent-free nucleophilic aromatic substitution reactions. nih.gov

Continuous Processing and Scalability Research

The synthesis of this compound typically involves the electrophilic substitution reactions of nitration and sulfonation on an aniline derivative. byjus.com Translating these traditionally batch-wise processes into a continuous flow system presents several advantages for scalability and process control.

Continuous flow chemistry utilizes microreactors or tubular reactors, which offer superior heat and mass transfer compared to large batch vessels. beilstein-journals.orgcetjournal.it This is particularly crucial for highly exothermic reactions like nitration, where precise temperature control is essential to prevent runaway reactions and the formation of undesirable byproducts. cetjournal.itbeilstein-journals.org The "shift to continuous" processing allows for a reduction in reaction volumes at any given time, significantly improving the inherent safety of the process. cetjournal.it

Research into the continuous nitration of aromatic compounds has demonstrated the feasibility of using miniaturized devices to achieve high yields and selectivities. beilstein-journals.orgnih.gov For instance, the nitration of aniline derivatives in continuous flow has been shown to minimize over-nitration and oxidation byproducts, which can be problematic in batch systems. beilstein-journals.org Similarly, the sulfonation of nitrobenzene (B124822) has been successfully performed in a microreactor with very short residence times, highlighting the potential for process intensification.

The scalability of a continuous process for this compound would involve the "scaling-out" or "numbering-up" of continuous reactor systems. rsc.org This approach involves running multiple continuous reactors in parallel to increase production capacity without altering the optimized reaction conditions, thus ensuring consistent product quality. Key considerations for scalability include reactor design, fluid dynamics, and the integration of in-line analytical techniques for real-time process monitoring and control. rsc.org

Key Parameters in Continuous Flow Synthesis of Aromatic Nitro Compounds

| Parameter | Significance | Typical Range/Consideration |

| Residence Time | Determines the extent of reaction. | Seconds to minutes in microreactors. |

| Temperature | Crucial for controlling reaction rate and selectivity. | Precise control is a key advantage of flow reactors. |

| Stoichiometry | Molar ratio of reactants affects yield and purity. | Can be precisely controlled with pumps. |

| Solvent | Affects solubility and reaction kinetics. | Reduced solvent use is a benefit of process intensification. cetjournal.it |

| Reactor Design | Influences mixing, heat, and mass transfer. | Microreactors, tubular reactors, packed-bed reactors. nih.gov |

Advanced Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is critical for the application of this compound in subsequent chemical syntheses. Advanced purification techniques for aromatic sulfonic acids and nitro compounds often involve a combination of crystallization, chromatography, and membrane filtration.

Crystallization is a fundamental technique for the purification of solid compounds. For sulfonic acids, which are often highly soluble in water and less so in organic solvents, recrystallization from concentrated aqueous solutions can be an effective method to remove impurities such as sulfuric acid. lookchem.com The process can be optimized by controlling parameters like cooling rate, solvent composition, and seeding to obtain crystals of desired size and purity.

Chromatographic techniques offer high-resolution separation for complex mixtures. High-performance liquid chromatography (HPLC) is a powerful analytical tool and can be scaled up for preparative purification of nitroaniline isomers and related compounds. nih.gov Thin-layer chromatography (TLC) can also be used to separate nitroaniline analogues, with the addition of cyclodextrins to the mobile phase shown to enhance migration and separation. nih.gov For industrial-scale purification, simulated moving bed (SMB) chromatography could be a viable continuous separation technique.

Membrane filtration technologies, such as nanofiltration and reverse osmosis, are increasingly used for the separation and purification of chemical compounds in a more energy-efficient and sustainable manner. mdpi.com Membrane separation can be employed to remove inorganic salts and other impurities from aqueous solutions of sulfonic acids. google.com Furthermore, specialized membrane technologies, like those incorporating modified cyclodextrins, have shown potential for the separation of structural isomers of nitroaromatic compounds through ultrafiltration.

Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages | Potential Application for this compound |

| Recrystallization | Differential solubility | Scalable, cost-effective | Removal of inorganic acids and other bulk impurities. |

| Preparative HPLC | Differential partitioning | High purity, good for complex mixtures | Isolation of specific isomers and removal of closely related impurities. |

| Membrane Filtration | Size exclusion, charge repulsion | Energy efficient, continuous operation | Desalination and concentration of aqueous solutions, potential for isomer separation. |

| Solid-Phase Extraction (SPE) | Adsorption and elution | Selective removal of impurities | Pre-purification step to remove specific contaminants before final crystallization. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Anilino 5 Nitrobenzenesulphonic Acid

Transformations of the Anilino Functional Group

The secondary amine of the anilino group is a key site of reactivity in 2-Anilino-5-nitrobenzenesulphonic acid, participating in both condensation and redox reactions.

Amine Reactivity in Condensation and Derivatization

The anilino group, being a nucleophile, readily undergoes condensation reactions with various electrophiles. A significant application of this reactivity is in the synthesis of azo dyes. The primary aromatic amine can be diazotized and then coupled with a suitable aromatic compound to form highly colored azo compounds. This two-step process first involves the formation of a diazonium salt from the aniline (B41778) derivative, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component. unb.canih.gov The general scheme for the synthesis of azo dyes involves the diazotization of an aromatic primary amine, followed by coupling with electron-rich nucleophiles like phenols or other anilines. nih.gov

For instance, aniline derivatives are diazotized using sodium nitrite (B80452) in an acidic medium, typically at low temperatures (0–5 °C), to form the corresponding diazonium salt. nih.gov This salt is then reacted with a coupling component to yield the azo dye. nih.gov

Derivatization of the anilino group is also a common strategy for analytical purposes, enhancing the detectability of the molecule in techniques like high-performance liquid chromatography (HPLC).

Redox Chemistry Involving the Anilino Nitrogen

The nitrogen atom of the anilino group can participate in redox reactions. While specific studies on the electrochemical oxidation of this compound are not extensively documented, the redox behavior of aniline and its derivatives is well-established. Aniline can be electrochemically oxidized, and the oxidation potentials are influenced by the nature and position of substituents on the aromatic ring. rsc.org The presence of both an electron-donating amino group and electron-withdrawing nitro and sulfonic acid groups in this compound would be expected to influence its redox potential.

Reactivity of the Nitro Group and its Derivatives

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Selective Reduction Methodologies to Aminobenzenesulfonic Acids

The selective reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. In the case of this compound, this reduction would yield 2,5-diaminobenzenesulphonic acid. Various methods have been developed for the reduction of nitroarenes, with a key challenge being the chemoselectivity in the presence of other reducible functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) or platinum, and chemical reduction using metals such as iron, zinc, or tin in acidic media. nih.govmdpi.commdpi.com For instance, the reduction of nitrobenzene (B124822) to aniline can be achieved with high conversion and selectivity using catalysts like titania-supported gold nanoparticles. chemrxiv.org The choice of reducing agent and reaction conditions is crucial to avoid undesired side reactions.

Below is a table summarizing various catalytic systems used for the reduction of nitroanilines, which are structurally related to the target compound.

| Catalyst System | Reducing Agent | Solvent | Key Features |

| Silica-supported gold nanoparticles | Sodium borohydride | Aqueous medium | Frequently reported for 2-nitroaniline (B44862) reduction. nih.gov |

| Cu@C from Cu-MOF precursor | Sodium borohydride | - | Exhibits high catalytic activity for nitrobenzene reduction. mdpi.com |

| TiO2 embedded in sPS aerogel | Ethanol | Water/Ethanol | Selective photocatalytic reduction of nitrobenzene to aniline. mdpi.com |

| Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles | - | - | High activity and selectivity in the reduction of nitrobenzene to aniline at room temperature. chemrxiv.org |

These examples highlight the diversity of approaches available for the selective reduction of the nitro group, which could be adapted for the synthesis of 2,5-diaminobenzenesulphonic acid from this compound.

Aromatic Substitution Patterns Dictated by the Nitro Substituent

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com Its strong electron-withdrawing nature decreases the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the positions meta to the nitro group.

In this compound, the directing effects of the anilino, nitro, and sulfonic acid groups are all at play. The anilino group is an activating, ortho-, para-director, while both the nitro and sulfonic acid groups are deactivating, meta-directors. byjus.comwikipedia.org The outcome of an electrophilic substitution reaction on this molecule would depend on the interplay of these directing effects and the reaction conditions.

Role of the Sulfonic Acid Moiety in Reaction Dynamics

The sulfonic acid group (-SO3H) is a strongly acidic, water-solubilizing functional group that also influences the reactivity of the aromatic ring.

Similar to the nitro group, the sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. wikipedia.orglscollege.ac.in This is due to the electron-withdrawing nature of the sulfonyl group. Therefore, in concert with the nitro group, the sulfonic acid moiety further deactivates the aromatic ring towards electrophilic attack and reinforces the meta-directing effect.

Sulfonic acids are strong acids, with pKa values significantly lower than their carboxylic acid counterparts. wikipedia.org This acidity can play a role in acid-catalyzed reactions. Furthermore, the sulfonic acid group can be displaced under certain conditions, a reaction known as desulfonation, which can be useful in synthetic strategies. wikipedia.org The high polarity of the sulfonic acid group also imparts significant water solubility to the molecule.

Influence on Acid-Base Properties and Salt Formation

The chemical structure of this compound incorporates both a strongly acidic sulphonic acid (-SO₃H) group and a weakly basic secondary amine (anilino, -NH-) group. This combination of functional groups dictates its acid-base behavior. Sulfonic acids are recognized as strong organic acids, significantly more acidic than their carboxylic acid counterparts. wikipedia.orgbritannica.com For instance, the pKa values for simple sulfonic acids like p-Toluenesulfonic acid can be as low as -2.8. wikipedia.org

The anilino group confers weak basicity to the molecule. However, the strong electron-withdrawing effects of the adjacent nitro and sulphonic acid groups significantly reduce the electron density on the nitrogen atom, thereby diminishing its basic character compared to aniline. In a sufficiently acidic medium, this amino group can be protonated to form an anilinium ion. The presence of both a strong acid and a weak base within the same molecule can lead to the formation of an internal salt, or zwitterion, particularly in the solid state or in solutions near its isoelectric point. byjus.com

Due to its strong acidic nature, this compound readily reacts with bases to form sulfonate salts. britannica.com The neutralization with an alkali metal hydroxide, such as sodium hydroxide, yields the corresponding sodium sulfonate salt and water. These salts are typically more water-soluble than the parent acid. britannica.com

| Functional Group | Property | Influencing Factors |

|---|---|---|

| Sulphonic Acid (-SO₃H) | Strongly Acidic | Electron-withdrawing nitro group enhances acidity. |

| Anilino (-NH-) | Weakly Basic | Electron-withdrawing groups (-NO₂, -SO₃H) reduce basicity. |

| Overall Molecule | Amphoteric (Zwitterionic) | Potential for internal salt formation between -SO₃⁻ and -NH₂⁺-. byjus.comacs.org |

Directing Effects in Electrophilic Aromatic Substitution

The orientation of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions is governed by the substituents already present on the benzene ring. wikipedia.org In this compound, the interplay of three distinct groups—anilino, nitro, and sulphonic acid—determines the position of further substitution. These groups affect both the reactivity of the ring (activation or deactivation) and the regioselectivity (directing effect). openstax.org

Anilino Group (-NH-Ph): The anilino group is an activating group because the nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance. byjus.com This increases the electron density of the ring, making it more susceptible to electrophilic attack. openstax.org It is an ortho, para-director. byjus.comsavemyexams.com However, under the strongly acidic conditions often required for SEAr reactions (like nitration or sulfonation), the anilino group becomes protonated to an anilinium ion (-NH₂⁺-Ph). This protonated form is a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal. byjus.com

Nitro Group (-NO₂): The nitro group is a strongly deactivating group. openstax.orgsavemyexams.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. libretexts.orglibretexts.org The nitro group is a meta-director. savemyexams.comlibretexts.org

Sulphonic Acid Group (-SO₃H): The sulphonic acid group is also a strongly deactivating, meta-directing group due to its significant electron-withdrawing nature. libretexts.org

The combined effect of these substituents makes the aromatic ring of this compound highly deactivated towards further electrophilic substitution. Any substitution reaction would require harsh conditions. The directing influences are competitive. The sulphonic acid group at position 1 and the nitro group at position 5 would both direct an incoming electrophile to position 3. The anilino group at position 2 would direct to positions 4 and 6. Given the deactivating power of the nitro and sulphonic acid groups, and the potential protonation of the anilino group in acidic media, electrophilic attack is generally disfavored.

| Substituent (Position) | Reactivity Effect | Directing Effect |

|---|---|---|

| -SO₃H (1) | Strongly Deactivating libretexts.org | meta- libretexts.org |

| -NH-Ph (2) | Activating (as -NH-) / Deactivating (as -NH₂⁺-) byjus.comopenstax.org | ortho, para- (as -NH-) / meta- (as -NH₂⁺-) byjus.com |

| -NO₂ (5) | Strongly Deactivating openstax.orgsavemyexams.com | meta- savemyexams.com |

Detailed Kinetic and Thermodynamic Analyses of Reaction Mechanisms

Detailed experimental kinetic and thermodynamic data, such as rate constants or activation energies, for reactions involving this compound are not extensively documented in readily accessible literature. However, the kinetic and thermodynamic characteristics can be inferred from the electronic properties of its constituent functional groups.

Kinetic Analysis: The rate of electrophilic aromatic substitution is profoundly influenced by the substituents on the aromatic ring. openstax.org The presence of two potent electron-withdrawing groups, the nitro (-NO₂) and sulphonic acid (-SO₃H) groups, renders the benzene ring in this compound highly electron-deficient. This deactivation significantly increases the activation energy for the rate-determining step of the reaction—the attack by the electrophile to form the arenium ion intermediate. masterorganicchemistry.com Consequently, the reaction kinetics are expected to be extremely slow compared to benzene or activated derivatives like aniline. openstax.org While the anilino group is activating, its effect is likely overshadowed by the two deactivating groups. Furthermore, in the acidic media typical for these reactions, protonation of the anilino group would convert it into a deactivating, meta-directing anilinium ion, further retarding the reaction rate. byjus.com

Advanced Spectroscopic and Structural Characterization of 2 Anilino 5 Nitrobenzenesulphonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Anilino-5-nitrobenzenesulphonic acid, both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom and the spatial arrangement of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings and the amine (N-H) proton. The chemical shifts are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, the anilino group (-NH-) is an electron-donating group, which shields adjacent protons, moving their signals upfield. The sulphonic acid group (-SO₃H) is also electron-withdrawing.

The protons on the nitro-substituted ring are expected to exhibit a complex splitting pattern due to their positions relative to the three different functional groups. The proton ortho to the nitro group and meta to the sulphonic acid group would be the most deshielded. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For a related compound, aniline-2-sulfonic acid, aromatic protons appear in the range of 7.10 to 7.78 ppm. chemicalbook.com Given the additional strong withdrawing effect of the nitro group, the protons on that ring in this compound would likely appear even further downfield.

Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| Aromatic H (Nitro-substituted ring) | 7.5 - 8.5 | Strong deshielding by -NO₂ and -SO₃H groups. |

| Aromatic H (Anilino ring) | 6.8 - 7.5 | Shielding/deshielding effects of the secondary amine. |

| Amine N-H | Variable (often broad) | Solvent, concentration, H-bonding, exchange rate. |

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| C-SO₃H | 145 - 150 | Strong deshielding by the sulphonic acid group. |

| C-NO₂ | 148 - 152 | Strong deshielding by the nitro group. |

| C-NH | 140 - 148 | Deshielding by the nitrogen atom. |

| Other Aromatic C | 115 - 140 | Combined electronic effects of all substituents. |

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: A moderate to sharp absorption is expected in the region of 3300-3400 cm⁻¹ due to the stretching vibration of the secondary amine N-H bond.

O-H Stretch: A very broad and strong absorption band is anticipated between 2500 and 3300 cm⁻¹ characteristic of the O-H stretch of the sulphonic acid group, which is typically involved in strong hydrogen bonding.

Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz

NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. researchgate.net

S=O Stretch: The sulphonic acid group gives rise to strong absorptions for the S=O double bonds. The asymmetric stretch is typically found around 1350 cm⁻¹ and the symmetric stretch around 1150 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. bas.bg

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to give strong signals. For nitrobenzene (B124822), a strong Raman band corresponding to the symmetric NO₂ stretch is observed around 1345 cm⁻¹. researchgate.netnih.gov The S=O symmetric stretch of the sulphonic acid group should also be Raman active. The combination of FT-IR and Raman spectra allows for a comprehensive analysis of the molecule's vibrational framework. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Raman Activity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3400 | Weak to Medium |

| O-H (Sulphonic Acid) | Stretch (H-bonded) | 2500 - 3300 (broad) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 | Medium |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 | Strong |

| S=O (Sulphonic Acid) | Asymmetric Stretch | ~1350 | Medium |

| S=O (Sulphonic Acid) | Symmetric Stretch | ~1150 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis and Solvatochromic Effects

Electronic absorption (UV-Vis) spectroscopy provides insights into the conjugated π-electron system of the molecule, which acts as a chromophore. The spectrum of this compound is dominated by electronic transitions within the highly conjugated system formed by the two aromatic rings linked by the amine bridge, and influenced by the powerful electron-withdrawing nitro group and the electron-donating anilino group.

This "push-pull" system results in a significant intramolecular charge-transfer (ICT) character for the lowest energy electronic transition. This ICT band is expected to be intense and located at a relatively long wavelength (in the visible or near-UV region), responsible for the compound's color. For the related p-nitroaniline, this charge-transfer band is the main feature of its spectrum. sciencepublishinggroup.com

Solvatochromic Effects: The position of the absorption maximum (λ_max) of the ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ajrsp.com

Bathochromic Shift (Red Shift): In polar, protic solvents (e.g., water, ethanol), the excited state, which is more polar than the ground state, is stabilized to a greater extent. This lowers the energy gap for the electronic transition, resulting in a shift of λ_max to a longer wavelength (a bathochromic shift). sciencepublishinggroup.com

Hypsochromic Shift (Blue Shift): In non-polar solvents (e.g., cyclohexane, hexane), the less polar ground state is more stabilized relative to the excited state. This increases the transition energy, leading to a shift of λ_max to a shorter wavelength (a hypsochromic shift). sciencepublishinggroup.com

Studying the UV-Vis spectrum in a range of solvents with varying polarities can therefore provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.

Expected Solvatochromic Shifts for the ICT Band

| Solvent Type | Polarity | Expected Shift | Rationale |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Hypsochromic (Blue Shift) | Stabilization of the less polar ground state. |

| Polar Aprotic (e.g., Acetonitrile) | Medium | Intermediate λ_max | Moderate stabilization of the excited state. |

| Polar Protic (e.g., Water) | High | Bathochromic (Red Shift) | Strong stabilization of the more polar excited state via H-bonding. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the exact molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀N₂O₅S), the calculated monoisotopic mass is 294.0310 Da.

Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•) at m/z = 294. libretexts.org This molecular ion is often unstable and undergoes fragmentation, providing a characteristic pattern. Based on the structure, several key fragmentation pathways can be predicted:

Loss of SO₂: A common fragmentation pathway for aromatic sulphonamides is the extrusion of sulfur dioxide (SO₂, 64 Da), often through a rearrangement process. nih.gov This would lead to a significant fragment ion at m/z 230.

Loss of SO₃H or •SO₃H: Cleavage of the C-S bond can result in the loss of the sulphonic acid group as a radical (•SO₃H, 81 Da) or a neutral molecule (SO₃, 80 Da), leading to fragments at m/z 213 or 214, respectively.

Loss of NO₂: The nitro group can be lost as a •NO₂ radical (46 Da), resulting in a fragment at m/z 248.

Cleavage of the C-N bond: The bond between the two aromatic rings can cleave, leading to ions corresponding to the aniline (B41778) or nitrobenzenesulphonic acid moieties.

The relative abundance of these fragment ions provides a structural fingerprint that can be used for identification.

Predicted Major Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 294 | [M]⁺• (Molecular Ion) | - |

| 248 | [M - NO₂]⁺ | •NO₂ (46 Da) |

| 230 | [M - SO₂]⁺• | SO₂ (64 Da) |

| 213 | [M - •SO₃H]⁺ | •SO₃H (81 Da) |

X-ray Diffraction Analysis for Crystalline Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. libretexts.org While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information if suitable crystals were grown.

A structural analysis would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Key parameters of interest would include:

The planarity of the two benzene rings and the dihedral angle between them.

The geometry around the sulfur atom in the sulphonic acid group.

The bond lengths within the nitro group and its orientation relative to the aromatic ring.

Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the crystal packing. Given the functional groups present, extensive hydrogen bonding is expected. The acidic proton of the sulphonic acid group could act as a hydrogen bond donor to the oxygen atoms of the nitro or sulphonic acid groups of neighboring molecules, or to the nitrogen of the amine group. The N-H group can also act as a hydrogen bond donor. These interactions would create a complex three-dimensional supramolecular network, dictating the physical properties of the solid.

Potential Information from X-ray Diffraction

| Structural Information | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (e.g., C-S, S=O, C-N, N=O) and angles. |

| Conformation | Dihedral angle between the two aromatic rings. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Forces | Identification of hydrogen bonds (e.g., O-H···O, N-H···O) and π-π stacking interactions. |

Investigation of Tautomeric Forms and Isomeric Equilibria

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most significant tautomeric consideration is the formation of a zwitterion.

Aminobenzenesulphonic acids, such as the related sulfanilic acid, are known to exist predominantly in a zwitterionic form in the solid state. wikipedia.org In this form, the acidic proton from the sulphonic acid group (-SO₃H) is transferred to the basic amino group (-NH-), resulting in a sulfonate anion (-SO₃⁻) and a protonated amine, an anilinium cation (-NH₂⁺-).

Therefore, it is highly probable that this compound also exists as a zwitterion, particularly in the solid state and in polar solvents. The equilibrium between the neutral form and the zwitterionic form would be influenced by the solvent environment. In polar solvents, the zwitterionic form is stabilized through solvation of the charged groups, while in non-polar solvents, the neutral form would be favored. Spectroscopic techniques like FT-IR can provide evidence for this equilibrium; for instance, the presence of bands for -NH₂⁺- stretching instead of -NH- stretching would support the zwitterionic structure. This internal salt formation significantly influences the compound's physical properties, such as its high melting point and its solubility in polar solvents.

Theoretical and Computational Chemistry of 2 Anilino 5 Nitrobenzenesulphonic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the electronic structure and properties of molecules from first principles.

DFT Calculations: DFT methods, such as those employing the B3LYP functional, are widely used to determine the ground-state properties of organic molecules. For 2-anilino-5-nitrobenzenesulphonic acid, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Calculations: Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, MP2 calculations can provide more accurate descriptions of electron correlation effects, which are important for understanding non-covalent interactions. researchgate.net Theoretical calculations of gas-phase deprotonation energies for related nitro-substituted benzenesulfonic acids have been performed using both DFT (B3LYP) and ab initio (MP2) methods, demonstrating the utility of these approaches in quantifying acidity. researchgate.net

Vibrational frequency calculations are also a standard output. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and aid in the assignment of vibrational modes. nih.govscispace.com

Table 1: Representative Data from DFT/Ab Initio Calculations This table presents typical data that would be generated for this compound. The values are illustrative.

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| Total Energy | B3LYP/6-311++G(d,p) | -1125.4 Hartrees |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.8 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -3.5 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 3.3 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 8.2 Debye |

| Deprotonation Energy (Gas Phase) | MP2/6-311++G** | ~300 kcal/mol |

Time-Dependent DFT (TDDFT) for Prediction and Interpretation of Spectroscopic Data

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study excited-state properties and predict electronic absorption and emission spectra (UV-Vis and fluorescence). nih.govresearchgate.net This method is particularly valuable for understanding the color and photophysical behavior of dye molecules like this compound.

The core of a TDDFT calculation is the determination of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without changing the molecular geometry. researchgate.net These energies, along with their corresponding oscillator strengths (a measure of the transition probability), allow for the theoretical construction of a UV-Vis absorption spectrum.

For this compound, TDDFT can identify the specific electronic transitions responsible for the main absorption bands. For example, the lowest energy absorption is often due to the HOMO→LUMO transition, which typically involves a charge transfer from the anilino group (electron donor) to the nitrobenzene (B124822) moiety (electron acceptor). TDDFT calculations can characterize the nature of these transitions (e.g., n→π, π→π, intramolecular charge transfer) by analyzing the molecular orbitals involved. researchgate.net

Furthermore, TDDFT can be combined with continuum solvation models, such as the Polarizable Continuum Model (PCM), to predict how the absorption spectrum changes in different solvents (solvatochromism). nih.govresearchgate.net This is crucial for understanding the behavior of the compound in solution, as solvent polarity can stabilize the ground or excited state differently, leading to shifts in the absorption maximum (λmax). researchgate.net

Table 2: Illustrative TDDFT Results for Electronic Transitions This table shows hypothetical TDDFT output for the first three singlet excited states of this compound in a solvent like ethanol.

| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 2.85 | 435 | 0.65 | HOMO → LUMO (95%) |

| S2 | 3.40 | 365 | 0.12 | HOMO-1 → LUMO (88%) |

| S3 | 3.82 | 324 | 0.25 | HOMO → LUMO+1 (91%) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions. nih.gov An MD simulation of this compound would involve placing one or more molecules of the compound in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for the system.

These simulations are invaluable for understanding solvation. They can reveal the specific arrangement of solvent molecules around the solute, known as the solvation shell. By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific functional groups, such as the negatively charged sulphonate (-SO₃⁻), the polar nitro (-NO₂), and the hydrogen-bond-donating anilino (-NH-) groups.

MD simulations also allow for the detailed analysis of hydrogen bonding networks. One can quantify the number, lifetime, and geometry of hydrogen bonds between the solute and solvent, which are critical for its solubility and stability in protic solvents. mdpi.com For related molecules, MD simulations have been used to study their binding with biological targets, elucidating the key intermolecular interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov

Table 3: Potential Outputs from Molecular Dynamics Simulations This table outlines the type of quantitative data that can be extracted from an MD simulation of this compound in water.

| Analyzed Property | Description | Example Finding |

|---|---|---|

| Radial Distribution Function (g(r)) | Probability of finding a water oxygen atom at a distance r from a sulphonate oxygen. | A sharp first peak at 2.7 Å, indicating a well-defined first solvation shell. |

| Hydrogen Bond Analysis | Average number and lifetime of H-bonds between the -NH- group and water. | Average of 1.2 H-bonds with an average lifetime of 2.5 picoseconds. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | The polar groups (-SO₃⁻, -NO₂) have a significantly larger SASA than the nonpolar phenyl rings. |

| Diffusion Coefficient | A measure of the translational mobility of the solute in the solvent. | Calculated to be 0.5 x 10⁻⁵ cm²/s in water at 298 K. |

Computational Studies on Reaction Mechanisms and Transition State Energetics

Computational methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. They allow for the mapping of the potential energy surface that connects reactants to products, including the identification of high-energy transition states and intermediate species. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent derivatization (e.g., electrophilic aromatic substitution, reduction of the nitro group), computational studies can provide a detailed, step-by-step understanding of the process. The first step involves locating the structures of the reactants, products, and any intermediates. Following this, transition state search algorithms are employed to find the saddle point on the potential energy surface that corresponds to the energy barrier of a reaction step.

The energy difference between the reactants and the transition state defines the activation energy (or Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and the regioselectivity of a reaction. researchgate.net For example, calculations could determine whether an incoming electrophile would preferentially add to the anilino-substituted ring or the nitro-substituted ring and at which position (ortho, meta, or para) relative to the existing groups. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the desired reactant and product.

Table 4: Hypothetical Energetics for an Electrophilic Aromatic Substitution Reaction This table illustrates how computational data can be used to compare different potential reaction pathways for the bromination of this compound.

| Reaction Pathway (Position of Br⁺ attack) | Calculated ΔG‡ (kcal/mol) | Relative Rate Prediction |

|---|---|---|

| Ortho to -NH- group | 15.2 | Fastest |

| Para to -NH- group | 17.8 | Slower |

| Ortho to -NO₂ group | 28.5 | Very Slow (Disfavored) |

| Meta to -NO₂ group | 25.1 | Slow (Disfavored) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov This approach is fundamental in rational drug design and materials science for predicting the properties of new, unsynthesized molecules.

To build a QSAR model for derivatives of this compound, a "training set" of structurally related compounds with experimentally measured activities (e.g., enzyme inhibition, dye absorption wavelength, toxicity) is required. For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Spatial descriptors: Related to the 3D geometry (e.g., molecular surface area, volume). nih.gov

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Thermodynamic descriptors: Such as heat of formation or solvation energy. nih.gov

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is developed that relates a subset of these descriptors to the observed activity. A statistically robust QSAR model, validated by high correlation coefficients (r²) and cross-validation scores (q²), can then be used to predict the activity of new candidate molecules based solely on their calculated descriptors. nih.gov This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising compounds for synthesis and testing, thereby accelerating the design process.

Table 5: Components of a QSAR Model This table outlines the key elements involved in constructing a hypothetical QSAR model for predicting the dyeing efficiency of this compound derivatives.

| Component | Description | Example |

|---|---|---|

| Training Set | A series of 20-30 derivatives with measured dyeing efficiency. | Varying substituents on the anilino ring. |

| Molecular Descriptors | Calculated parameters representing molecular properties. | LogP (lipophilicity), Dipole Moment, LUMO energy, Molecular Surface Area. |

| QSAR Equation | Mathematical model linking descriptors to activity. | Dyeing Efficiency = 0.5(LogP) - 0.2(LUMO Energy) + 1.2 |

| Statistical Validation | Measures of the model's predictive power. | r² = 0.92, q² = 0.85 |

| Prediction | Use of the model to estimate the activity of a new compound. | A new design with a low LUMO energy is predicted to have high efficiency. |

Applications in Advanced Chemical Synthesis and Functional Materials

Strategic Intermediate in Dyestuff Chemistry

2-Anilino-5-nitrobenzenesulphonic acid and its related structures are foundational components in the synthesis of a wide array of dyestuffs. The specific arrangement of its functional groups—the secondary amine (anilino), the electron-withdrawing nitro group, and the water-solubilizing sulphonic acid group—makes it a versatile precursor for creating vibrant and functional colorants.

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most important class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. nih.govwikipedia.org The synthesis of these dyes is a well-established two-step process involving diazotization followed by an azo coupling reaction. nih.govwikipedia.org

In this sequence, an aromatic primary amine is converted into a diazonium salt, which then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. nih.govwikipedia.org While this compound itself is a secondary amine, its precursor, 2-amino-5-nitrobenzenesulphonic acid, is a primary amine that serves as a key starting material. nih.govmolport.com The synthesis pathway involves the diazotization of 2-amino-5-nitrobenzenesulphonic acid to form a diazonium salt. nih.govscialert.net This reactive intermediate is then coupled with various aromatic compounds (coupling components) to produce a diverse range of monoazo dyes. scialert.netmdpi.com The final anilino group can be introduced before or after the azo coupling, making the parent compound a crucial building block in multi-step dye synthesis.

The general reaction is outlined below:

Diazotization: The primary amine (e.g., 2-amino-5-nitrobenzenesulphonic acid) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govscialert.net

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., naphthols, aniline derivatives). nih.govwikipedia.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para-position, to form the stable azo linkage and generate the final dye molecule. wikipedia.org

The presence of the nitro group and the sulphonic acid group on the diazo component's ring significantly influences the final properties of the dye, affecting its color, lightfastness, and solubility.

While closely related to dyes in chemical structure, pigments are distinguished by their insolubility in the application medium. wikipedia.org Azo pigments are synthesized using the same fundamental diazotization and coupling reactions as azo dyes but are designed to lack water-solubilizing groups or are converted into insoluble forms. wikipedia.org

This compound serves as an intermediate for colorants that can be transformed into functional pigments. The dyes synthesized from this precursor can be rendered insoluble through several methods, such as forming metallic salts (lakes) with calcium or barium, which precipitates the molecule out of the solution. The resulting azo pigments are important in the manufacturing of paints, printing inks, and plastics, offering good coloring properties and lightfastness, primarily in the yellow to red range. wikipedia.org

Building Block for Specialized Organic Synthesis

The reactivity of its distinct functional groups makes this compound a valuable building block for more complex organic molecules beyond the realm of traditional dyestuffs.

The structure of this compound provides multiple sites for further chemical modification, allowing for its use as a scaffold in synthesizing specialized anilino-sulfonate derivatives. The amino group can undergo reactions to form amides or be involved in cyclization reactions to create heterocyclic systems. nih.govnih.gov The nitro group can be reduced to an amino group, providing another reactive site for diazotization and coupling or for building more complex diamino structures. lookchem.com Furthermore, the aromatic rings can be subjected to other substitution reactions, leading to a wide range of complex derivatives with tailored electronic and steric properties.

The utility of nitroaromatic and sulfonic acid derivatives extends into the agrochemical sector, where they serve as intermediates for active ingredients in pesticides and herbicides. guidechem.comgoogle.com While direct synthesis of a specific, commercialized agrochemical from this compound is not prominently documented in publicly available literature, structurally similar compounds are key precursors. For instance, 2-methyl-5-nitrobenzenesulfonic acid is oxidized to 2-carboxy-5-nitrobenzenesulfonic acid, an intermediate used in the synthesis of various active compounds for crop protection. google.comgoogle.com Given the structural parallels, this compound is recognized as a valuable intermediate in the agrochemical field, with the potential to be a starting material for synthesizing complex molecules with biological activity. guidechem.com

Advanced Analytical Reagents and Chemical Sensors

The principles that make azo compounds effective dyes—their intense color and extended conjugated systems—also make them suitable for applications in analytical chemistry. wikipedia.org Many azo dyes exhibit solvatochromism (color change with solvent polarity) or halochromism (color change with pH), properties that are exploited for their use as indicators. scialert.net

Azo dyes derived from this compound can function as analytical reagents. For example, compounds like methyl orange are well-known acid-base indicators. wikipedia.org Dyes synthesized using this precursor could be designed to act as chromogenic reagents for metal ion detection, where the formation of a metal-dye complex leads to a distinct and measurable color change. The sulfonic acid group can act as a binding site for metal cations, and this interaction can perturb the electronic system of the dye, resulting in a visible spectroscopic shift. Such properties are the basis for developing new spectrophotometric methods for quantitative analysis or for creating chemical sensors. cdc.gov

Development of pH-Responsive Systems

The development of materials that respond to changes in pH is a burgeoning area of research, with applications ranging from drug delivery to smart textiles. The chemical structure of this compound, particularly the presence of the amino and sulfonic acid groups, suggests its utility in creating such pH-responsive systems. The protonation and deprotonation of these groups under varying pH conditions can lead to changes in the molecule's electronic and conformational states, resulting in observable changes in properties like color or solubility.

Azo dyes, which can be synthesized from derivatives of this compound, are known to exhibit halochromism, a phenomenon where the color of a substance changes with a change in pH. For instance, azo-based dichlorotriazine reactive dyes synthesized from H-acid and 4-nitroaniline (B120555) have demonstrated halochromic behavior, making them suitable for pH-sensitive textile materials. researchgate.net This suggests that dyes derived from this compound could be incorporated into polymer matrices or textiles to create materials that act as visual pH indicators.

| Functional Group | pH-Responsive Behavior | Potential Application |

| Aniline (Amino group) | Can be protonated at low pH, altering electronic properties. | Contributes to color change in dye derivatives. |

| Sulfonic acid group | Remains deprotonated over a wide pH range, influencing solubility and interaction with matrices. | Enhances water solubility and stability of pH-responsive systems. |

| Nitro group | Electron-withdrawing nature can influence the pKa of the amino group and the overall electronic structure. | Modulates the pH range of the color transition. |

Design of Specific Detection Probes

The design of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The structural motifs within this compound, namely the nitroaniline core, are found in various chemosensors. For example, compounds containing a p-nitroaniline structure can be used for the detection of specific analytes. researchgate.net

Derivatives of this compound could be functionalized to create probes that exhibit a detectable response, such as a change in fluorescence or color, upon binding to a target analyte. The sulfonic acid group can enhance the probe's solubility in aqueous media, which is advantageous for biological and environmental applications. Furthermore, the aniline and nitro groups can be chemically modified to introduce specific recognition sites for ions or molecules. For instance, an ampyrone-based azo dye has been synthesized that acts as a colorimetric and fluorescent probe for Al³⁺ ions in a semi-aqueous medium. rsc.org

| Probe Design Strategy | Target Analyte | Detection Principle |

| Functionalization of the aniline group | Metal ions, anions | Coordination-induced change in fluorescence or absorption spectra. |

| Modification of the aromatic ring | Biologically relevant molecules | Host-guest interactions leading to a measurable signal. |

| Incorporation into a polymer backbone | pH, specific gases | Swelling or conformational changes of the polymer altering its optical properties. |

Integration into Novel Material Systems

The integration of functional organic molecules into larger material frameworks is a key strategy for developing advanced materials with tailored properties. This compound, with its multiple functional groups, is a promising building block for such systems.

Development of Porous Frameworks and Hybrid Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Compounds containing sulfonic acid groups have been successfully used as organic linkers in the synthesis of MOFs. patsnap.com The sulfonic acid group can coordinate strongly with metal centers, while the rest of the molecule can be tailored to control the pore size and functionality of the framework.

The incorporation of this compound as a linker could lead to the formation of MOFs with interesting properties. The aniline and nitro groups could serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities. Furthermore, the inherent properties of the linker, such as its electronic characteristics, could be imparted to the MOF, potentially leading to applications in catalysis, gas separation, or sensing. For example, sulfonic acid-functionalized inorganic materials have been shown to be efficient catalysts in various applications. mdpi.com

| Framework Component | Role of this compound | Potential Application of the Resulting Material |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage and separation, catalysis, chemical sensing. patsnap.com |

| Hybrid Silica Materials | Functionalizing agent | Solid acid catalysts, adsorbents for environmental remediation. mdpi.com |

Applications in Specialty Polymers and Surfactants

The unique combination of a hydrophilic sulfonic acid group and a more hydrophobic anilino-nitrobenzene core gives this compound an amphiphilic character, which is a key feature of surfactants. Anionic surfactants, particularly sulfonates, represent a major class of surfactants used in a wide range of applications, from household detergents to industrial emulsifiers. njchm.com While direct application of this compound as a surfactant is not widely documented, its structure suggests potential in this area, possibly as a specialty surfactant or as a monomer for the synthesis of surface-active polymers.

The sulfonation of molecules is a common strategy to enhance their water solubility and introduce surface activity. mdpi.com For example, sulfonated anionic surfactants based on the esterification of furoic acid and fatty alcohols have been developed as bio-based alternatives to traditional surfactants. nih.gov Similarly, this compound could be a precursor for novel surfactants with specific properties. Furthermore, the polymerization of aniline and its derivatives is a well-established route to conductive polymers and other functional materials. The presence of the sulfonic acid group in this compound could lead to self-doped conductive polymers with improved processability.

| Material Type | Role of this compound | Potential Properties and Applications |

| Specialty Anionic Surfactants | Core amphiphilic structure | Emulsification, dispersion, and wetting in specialized formulations. enviro.wiki |

| Functional Polymers | Monomer or functional additive | Antistatic coatings, corrosion inhibitors, components in batteries or sensors. |

Environmental Research and Green Chemistry Initiatives for 2 Anilino 5 Nitrobenzenesulphonic Acid

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental journey of 2-Anilino-5-nitrobenzenesulphonic acid is largely dictated by the chemical properties of its constituent functional groups: the anilino, nitro, and sulphonic acid moieties. While direct studies on this specific compound are limited, its behavior can be inferred from research on analogous aromatic compounds.

In aquatic systems, the presence of the sulphonic acid group suggests high water solubility. This characteristic implies that the compound will predominantly exist in a dissolved state rather than partitioning to sediments. However, its mobility can be influenced by the pH of the surrounding water. In more acidic conditions, the amino group can become protonated, potentially increasing its interaction with negatively charged suspended particles.

Research on related sulfonated aromatic amines indicates that their transport in the environment is a significant concern due to their persistence and potential to contaminate water resources. The nitro group further complicates its environmental fate, as nitroaromatic compounds are known for their persistence and potential toxicity.

Table 1: Predicted Environmental Transport Characteristics of this compound

| Environmental Compartment | Predicted Mobility | Influencing Factors |

| Aquatic Systems | High | pH, Presence of suspended solids |

| Terrestrial Systems | Low to Moderate | Soil pH, Organic matter content, Clay content |

Biodegradation and Abiotic Degradation Pathways

The degradation of this compound in the environment is expected to proceed through both biological and non-biological pathways, though it is generally considered to be resistant to rapid degradation.

Biodegradation: The presence of both a nitro group and a sulphonic acid group on the aromatic ring makes the compound xenobiotic and recalcitrant to microbial attack. The electron-withdrawing nature of these groups decreases the electron density of the aromatic ring, making it less susceptible to oxidative cleavage by microbial dioxygenases.

However, biodegradation of structurally similar compounds has been observed. For some sulfonated aromatic amines, aerobic degradation has been documented, particularly by specialized microbial consortia found in environments historically contaminated with these compounds. nih.gov The initial steps in the biodegradation of such compounds often involve the enzymatic removal of the sulphonate group or the oxidation of the amino group. For nitroaromatic compounds, both oxidative and reductive pathways are known. Reductive pathways, often occurring under anaerobic conditions, can lead to the formation of aromatic amines. chemicalbook.com

A plausible, though unconfirmed, biodegradation pathway for this compound could involve:

Initial reduction of the nitro group to an amino group, forming a di-amino substituted benzenesulphonic acid.

Desulphonation of the aromatic ring, releasing sulfite.

Ring cleavage of the resulting aromatic diamine, followed by further degradation into smaller organic acids that can enter central metabolic pathways.

Abiotic Degradation: Abiotic degradation mechanisms, such as photolysis and hydrolysis, may also contribute to the transformation of this compound in the environment.

Photodegradation: Aromatic compounds, particularly those with nitro groups, can be susceptible to photodegradation upon absorption of sunlight. This process can lead to the transformation of the parent compound into various byproducts. The presence of aniline (B41778) and its derivatives has been shown to accelerate the photodegradation of other pollutants in water through the generation of reactive oxygen species. nih.gov

Hydrolysis: The sulphonic acid group is generally stable to hydrolysis under typical environmental conditions. However, under extreme conditions of temperature and pressure, such as with superheated steam, hydrolysis of benzenesulphonic acid to benzene (B151609) and sulphuric acid can occur. mdpi.com The C-N bond of the anilino group and the C-N bond of the nitro group are also generally stable to hydrolysis under normal environmental pH.

Research on Sustainable Production and Waste Minimization Strategies

The production of dye intermediates like this compound traditionally involves multi-step syntheses that can generate significant amounts of waste and utilize hazardous reagents. Recognizing these environmental challenges, there is a growing emphasis on developing more sustainable and greener production methods.

Sustainable Production: Research into "green chemistry" approaches for the synthesis of aromatic compounds offers potential avenues for the cleaner production of this compound. Key areas of investigation for analogous compounds include:

Catalyst- and Solvent-Free Synthesis: Studies have demonstrated the successful synthesis of 2-anilino nicotinic acid derivatives without the use of catalysts and solvents, significantly reducing the environmental footprint of the reaction. azregents.edu

Use of Greener Reagents: The development of solid-state nitrating agents or the use of milder reaction conditions can reduce the reliance on harsh acids like concentrated nitric and sulphuric acids, which are traditionally used for nitration and sulphonation.

Biocatalysis: The use of enzymes to carry out specific reaction steps could offer a more selective and environmentally benign alternative to traditional chemical synthesis.

Waste Minimization: In the context of the broader dye and dye intermediate industry, several waste minimization strategies are being explored and implemented. These strategies are directly applicable to the production of this compound and include:

Process Optimization: Improving reaction yields and selectivity through better control of reaction parameters can significantly reduce the formation of unwanted byproducts.

Recycling and Reuse: Implementing procedures to recover and reuse unreacted starting materials and solvents can minimize waste and improve resource efficiency.

Waste Stream Treatment: Treating wastewater generated during the production process to remove or degrade hazardous intermediates and byproducts is crucial. Case studies in the dye intermediate industry have shown the effectiveness of combining processes like ozone catalytic oxidation with biochemical degradation to treat complex wastewater. sciencepublishinggroup.comresearchgate.net

Table 2: Green Chemistry Approaches for Dye Intermediate Synthesis

| Approach | Description | Potential Benefit for this compound Production |

| Catalyst- and Solvent-Free Reactions | Conducting reactions without the use of catalysts or organic solvents. | Reduced waste, lower energy consumption, and avoidance of toxic solvents. |

| Greener Reagents | Utilizing less hazardous and more environmentally friendly chemicals. | Elimination of corrosive and polluting acid waste. |

| Biocatalysis | Employing enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, and reduced byproduct formation. |

| Process Intensification | Using technologies like microreactors to improve reaction efficiency and safety. | Better control over reaction conditions, leading to higher yields and less waste. |

Development of Remediation Technologies for Environmental Contamination

Given the persistent and potentially toxic nature of this compound and related compounds, the development of effective remediation technologies for contaminated soil and water is a critical area of research.

Bioremediation: This approach utilizes microorganisms to degrade contaminants. For sulfonated aromatic amines and nitroaromatic compounds, bioremediation strategies often involve:

Bioaugmentation: Introducing specific microbial strains or consortia with the ability to degrade the target compound into the contaminated environment. nih.gov

Cometabolism: The degradation of the contaminant by microorganisms that use other organic compounds as their primary energy and carbon source.

Anaerobic-Aerobic Sequential Treatment: This strategy leverages the strengths of both anaerobic and aerobic processes. An initial anaerobic step can reduce the nitro group to an amino group, making the molecule more amenable to subsequent aerobic degradation.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and mineralize recalcitrant organic pollutants. unisa.edu.au For compounds like this compound, AOPs that have shown promise for related pollutants include:

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide (with or without UV light) to generate hydroxyl radicals.

Ozonation: The use of ozone, a powerful oxidant, can effectively degrade a wide range of organic compounds.

Photocatalysis: Using a semiconductor catalyst, such as titanium dioxide (TiO2), and UV light to generate reactive oxygen species. Studies on 3-nitrobenzenesulfonic acid have demonstrated the effectiveness of photocatalytic degradation. researchgate.net

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. researchgate.net For aromatic pollutants, phytoremediation can occur through several mechanisms:

Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots.

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots.

Table 3: Overview of Remediation Technologies for Contamination with Aromatic Nitro and Sulphonic Acid Compounds

| Technology | Mechanism | Applicability to this compound |

| Bioremediation | Microbial degradation of the contaminant. | Potentially effective, especially with specialized microbial consortia and sequential anaerobic-aerobic systems. |

| Advanced Oxidation Processes (AOPs) | Chemical oxidation by highly reactive radicals. | Effective for mineralization, but can be costly and may generate byproducts. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | A cost-effective and environmentally friendly option for shallow contamination, but can be slow. |

| Adsorption | Binding of the contaminant to a solid matrix like activated carbon. | Effective for water treatment, but requires disposal or regeneration of the adsorbent. |

Future Research Trajectories for 2 Anilino 5 Nitrobenzenesulphonic Acid

Discovery of Unconventional Synthetic Pathways

Future research into the synthesis of 2-Anilino-5-nitrobenzenesulphonic acid is poised to move beyond traditional batch processing, exploring more efficient, sustainable, and novel methodologies. These new routes are essential for improving yield, reducing environmental impact, and potentially discovering new derivatives with unique properties. Key areas of investigation include photocatalysis, biocatalysis, and continuous flow chemistry.

Photocatalytic Synthesis: Visible-light photocatalysis offers a green and efficient alternative for organic synthesis. Research in this area could focus on using semiconductor materials, such as titanium dioxide (TiO2), to catalyze the formation of the diphenylamine (B1679370) structure from nitroaromatic precursors. The selective reduction of a nitro group to an amine, followed by a coupling reaction, could be achieved in a one-pot synthesis under ambient temperature and pressure, significantly reducing the energy consumption and harsh reagents associated with conventional methods.

Biocatalytic Routes: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that promises high selectivity and sustainability. Future research could explore the use of engineered enzymes, such as nitroreductases and laccases, to mediate the synthesis of this compound. This could involve, for instance, the enzymatic reduction of a nitroaromatic compound followed by an enzyme-catalyzed coupling reaction. Such biocatalytic routes could lead to shorter, more efficient, and environmentally benign synthetic pathways to the target molecule and its derivatives.